molecular formula C8H4F3N3O2 B2803555 2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid CAS No. 866149-90-8

2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid

Cat. No.: B2803555
CAS No.: 866149-90-8
M. Wt: 231.134
InChI Key: MFYCLSPJPLRJFF-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid is a chemical compound characterized by its trifluoromethyl group attached to an imidazo[1,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid typically involves multiple steps, starting with the construction of the imidazo[1,2-a]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethylating agents.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromium(VI) oxide can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its trifluoromethyl group can impart unique properties to the resulting compounds, such as increased stability and lipophilicity.

Biology: In biological research, 2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid can be used as a probe to study biological systems. Its interactions with various biomolecules can provide insights into biological processes.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may contribute to the activity of pharmaceuticals targeting specific diseases.

Industry: In the materials industry, this compound can be used to develop advanced materials with unique properties, such as enhanced thermal stability and chemical resistance.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyrimidine derivatives

  • Trifluoromethyl-substituted heterocycles

  • Other fluorinated carboxylic acids

Uniqueness: 2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid stands out due to its unique combination of the trifluoromethyl group and the imidazo[1,2-a]pyrimidine core. This combination can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)5-4(6(15)16)14-3-1-2-12-7(14)13-5/h1-3H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYCLSPJPLRJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(N=C2N=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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